molecular formula C7H13BrO B13039810 5-Bromo-5-methylhexan-2-one

5-Bromo-5-methylhexan-2-one

Cat. No.: B13039810
M. Wt: 193.08 g/mol
InChI Key: SEAGRJQPIRPNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5-methylhexan-2-one is a brominated aliphatic ketone with a hexane backbone. Its structure features a ketone group at the second carbon and a bromine atom adjacent to a methyl group at the fifth carbon.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

5-bromo-5-methylhexan-2-one

InChI

InChI=1S/C7H13BrO/c1-6(9)4-5-7(2,3)8/h4-5H2,1-3H3

InChI Key

SEAGRJQPIRPNIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C)(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-methylhexan-2-one can be achieved through several methods. One common approach involves the bromination of 5-methylhexan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-5-methylhexan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-methylhexan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere conditions.

    Oxidation: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hexanones or hexanols.

    Reduction: Production of 5-bromo-5-methylhexan-2-ol.

    Oxidation: Generation of 5-bromo-5-methylhexanoic acid or related compounds.

Scientific Research Applications

5-Bromo-5-methylhexan-2-one finds applications in various scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for its potential as a building block in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-5-methylhexan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group can participate in various redox reactions, influencing the compound’s behavior in different chemical environments. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-5-methylhexan-2-one with analogous brominated alkanes, ketones, and aromatic derivatives to infer its properties and applications.

Aliphatic Bromo-Ketones vs. Bromoalkanes

  • 5-Bromo-5-methylhexan-2-one (C₇H₁₁BrO): Combines a ketone and bromine on a branched hexane chain. The ketone group increases polarity, likely elevating its boiling point compared to non-ketone bromoalkanes.
  • 1-Bromohexane (C₆H₁₃Br): A linear bromoalkane. Lacks a ketone, resulting in lower polarity and boiling point (~155–160°C). Used as a solvent or alkylating agent .
  • 2-Bromo-2-methylpentane (C₆H₁₁Br): A branched tertiary bromide. The absence of a ketone reduces polarity, but branching lowers its boiling point (~120°C) compared to linear analogs. Reactivity in SN1 reactions is enhanced due to tertiary carbocation stability .

Key Difference: The ketone in 5-bromo-5-methylhexan-2-one introduces hydrogen-bonding capacity, increasing solubility in polar solvents like water or ethanol compared to purely aliphatic bromoalkanes.

Aromatic Bromo-Ketones

  • 5-Bromo-2-hydroxybenzophenone (C₁₃H₉BrO₂): An aromatic ketone with bromine and hydroxyl groups. The conjugated aromatic system stabilizes the molecule, shifting UV absorption properties. Applications include photostabilizers or intermediates in polymer synthesis .
  • Methyl 5-bromo-2-hydroxybenzoate: Synthesized via alkylation of a brominated aromatic acid ().

Key Difference : Aromatic bromo-ketones exhibit resonance stabilization and UV activity, whereas aliphatic bromo-ketones like 5-bromo-5-methylhexan-2-one are more reactive in aliphatic substitution or oxidation reactions.

Brominated Amines

  • 5-Bromo-2-methoxybenzylamine (C₈H₁₀BrNO): A brominated aromatic amine with a methoxy group. The amine functionality enables participation in condensation or Schiff base formation. Applications include pharmaceutical intermediates .

Key Difference : The absence of an amine group in 5-bromo-5-methylhexan-2-one limits its use in amine-specific reactions but enhances its utility in ketone-based chemistry (e.g., Grignard additions).

Research Findings and Reactivity Insights

  • Reactivity: The bromine at a tertiary position (adjacent to a methyl group) may favor elimination reactions (e.g., dehydrohalogenation) over substitution, depending on reaction conditions. The ketone group enables nucleophilic additions, distinguishing it from non-ketone bromoalkanes .
  • Stability : Branched aliphatic bromo-ketones are less thermally stable than aromatic analogs due to the absence of resonance stabilization, necessitating low-temperature storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.